molecular formula C25H23N3O3S B3298479 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897477-70-2

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B3298479
CAS No.: 897477-70-2
M. Wt: 445.5 g/mol
InChI Key: JTUIXMROAFNYFC-UHFFFAOYSA-N
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Description

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the condensation of 2-aminothiophenol with a substituted benzoyl chloride to form the benzothiazole core. This is followed by the introduction of the piperazine moiety through nucleophilic substitution reactions. The final step involves the methoxylation of the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of 4-hydroxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole.

    Reduction: Formation of 4-methoxy-2-[4-(2-phenoxybenzyl)piperazin-1-yl]-1,3-benzothiazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific structural features, such as the methoxy and phenoxy groups, which contribute to its distinct pharmacological profile. Its ability to interact with multiple molecular targets makes it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-30-21-12-7-13-22-23(21)26-25(32-22)28-16-14-27(15-17-28)24(29)19-10-5-6-11-20(19)31-18-8-3-2-4-9-18/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUIXMROAFNYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
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4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 4
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 5
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Reactant of Route 6
4-Methoxy-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole

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